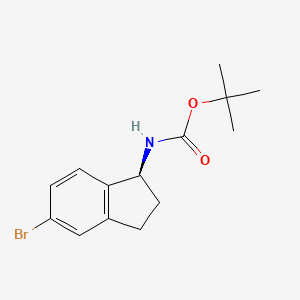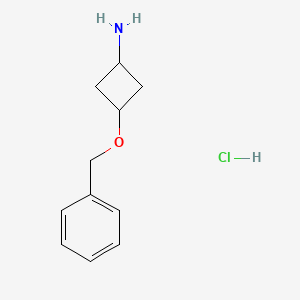
Perindoprilat glucuronide
Vue d'ensemble
Description
Perindoprilat glucuronide is a metabolite of perindoprilat, which is the active form of the prodrug perindopril. Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is formed through the glucuronidation of perindoprilat, a process that enhances the solubility and excretion of the compound from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perindoprilat glucuronide involves the glucuronidation of perindoprilat. This reaction typically occurs in the liver, where perindoprilat is conjugated with glucuronic acid. The reaction conditions often involve the use of uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor and the enzyme UDP-glucuronosyltransferase (UGT) to catalyze the reaction .
Industrial Production Methods
Industrial production of this compound is not commonly reported, as it is primarily a metabolic product rather than a directly synthesized compound. the production of perindopril, the precursor to perindoprilat, involves the esterification of perindoprilat with ethanol, followed by purification and formulation into pharmaceutical products .
Analyse Des Réactions Chimiques
Types of Reactions
Perindoprilat glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronidation process itself is a conjugation reaction where glucuronic acid is added to perindoprilat .
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions can hydrolyze this compound back to perindoprilat and glucuronic acid.
Conjugation: UDPGA and UGT enzymes are used for the glucuronidation of perindoprilat.
Major Products Formed
Hydrolysis: Perindoprilat and glucuronic acid.
Conjugation: This compound.
Applications De Recherche Scientifique
Perindoprilat glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. It is used to understand the metabolic pathways of perindopril and its active form, perindoprilat. Research applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of perindopril and its metabolites.
Drug Metabolism: Investigating the role of UGT enzymes in the metabolism of ACE inhibitors.
Clinical Studies: Evaluating the efficacy and safety of perindopril in treating hypertension and heart failure.
Mécanisme D'action
Perindoprilat glucuronide itself does not have a direct pharmacological effect. its precursor, perindoprilat, inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. The glucuronidation of perindoprilat facilitates its excretion from the body, thereby regulating its levels and duration of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perindopril: The prodrug form that is converted to perindoprilat in the body.
Perindopril glucuronide: Another glucuronidated metabolite of perindopril.
Enalaprilat: An active metabolite of enalapril, another ACE inhibitor.
Uniqueness
Perindoprilat glucuronide is unique in its role as a metabolite that aids in the excretion of perindoprilat. While other ACE inhibitors like enalaprilat also undergo similar metabolic processes, the specific enzymes and pathways involved can vary, leading to differences in pharmacokinetics and pharmacodynamics .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3aS,7aS)-1-[2-(1-carboxypropylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O11/c1-4-13(20(30)31)24-10(2)19(29)25-14-8-6-5-7-12(14)9-15(25)21(32)36-23(22(33)34)18(28)17(27)16(26)11(3)35-23/h10-18,24,26-28H,4-9H2,1-3H3,(H,30,31)(H,33,34)/t10?,11-,12+,13?,14+,15+,16-,17+,18-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYRDAKXQLERQS-FQCHSDBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3(C(C(C(C(O3)C)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)NC(C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343858 | |
| Record name | Perindoprilat glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120381-56-8 | |
| Record name | Perindoprilat glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120381568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perindoprilat glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)

![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)





![2-[(3-methylphenyl)methyl]guanidine](/img/structure/B3060847.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)

![{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B3060852.png)
![(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060854.png)
